D-Cellotriose Undecaacetate

Description

BenchChem offers high-quality D-Cellotriose Undecaacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about D-Cellotriose Undecaacetate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[(2R,3R,4S,5R,6S)-4,5-diacetyloxy-6-[(2R,3R,4S,5R)-4,5,6-triacetyloxy-2-(acetyloxymethyl)oxan-3-yl]oxy-3-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H54O27/c1-15(41)52-12-26-29(55-18(4)44)32(56-19(5)45)36(60-23(9)49)39(64-26)67-31-28(14-54-17(3)43)65-40(37(61-24(10)50)34(31)58-21(7)47)66-30-27(13-53-16(2)42)63-38(62-25(11)51)35(59-22(8)48)33(30)57-20(6)46/h26-40H,12-14H2,1-11H3/t26-,27-,28-,29-,30-,31-,32+,33+,34+,35-,36-,37-,38?,39+,40+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNLVGZFZQQXQNW-ROFQTSFXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC2C(OC(C(C2OC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](OC([C@@H]([C@H]2OC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H54O27 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

966.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What are the physicochemical properties of D-Cellotriose Undecaacetate?

An In-Depth Technical Guide to the Physicochemical Properties of D-Cellotriose Undecaacetate

Authored by: A Senior Application Scientist

Introduction

D-Cellotriose undecaacetate is the fully acetylated derivative of D-cellotriose, an oligosaccharide consisting of three β(1→4) linked D-glucose units. The acetylation of the free hydroxyl groups significantly alters the physicochemical properties of the parent oligosaccharide, transforming it from a water-soluble, hydrophilic compound into a more hydrophobic substance soluble in various organic solvents. This modification is crucial for applications in organic synthesis, polymer chemistry, and as a protected intermediate in the synthesis of more complex carbohydrate structures. Understanding the precise physicochemical properties of D-cellotriose undecaacetate is paramount for its effective use in research and development, particularly in the fields of drug delivery and material science, where it can serve as a biodegradable building block.[1][2] This guide provides a comprehensive overview of its key physicochemical characteristics, supported by experimental protocols and theoretical insights.

Chemical Structure

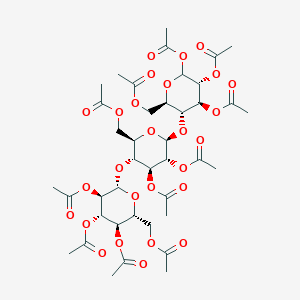

The structure of D-cellotriose undecaacetate is fundamental to its properties. The peracetylation renders the molecule significantly less polar than its parent cellotriose.

Caption: Chemical structure of D-Cellotriose Undecaacetate.

Physicochemical Properties

The key physicochemical properties of D-Cellotriose Undecaacetate are summarized in the table below. These properties are critical for its handling, processing, and application in various scientific domains.

| Property | Value | Significance |

| CAS Number | 17690-94-7[3][4] | Provides a unique identifier for the compound, crucial for database searches and regulatory purposes. |

| Molecular Formula | C40H54O27[3][5] | Defines the elemental composition of the molecule. |

| Molecular Weight | 966.84 g/mol [3] | Essential for stoichiometric calculations in chemical reactions and for preparing solutions of known molarity. |

| Appearance | White Crystalline Solid | The crystalline nature suggests a high degree of purity and a well-defined molecular arrangement. |

| Melting Point | 212-225 °C | A sharp melting point range is indicative of high purity.[6] It's a key parameter for thermal processing and stability assessment.[7][8] |

| Solubility | Soluble in Dichloromethane (DCM), Chloroform (CHCl3), Dimethyl sulfoxide (DMSO), Ethyl acetate (EtOAc), Ethanol (EtOH), Methanol (MeOH) | The solubility in organic solvents is a direct result of the hydrophobic acetyl groups and is critical for its use in organic synthesis.[9] |

| Optical Rotation | Optically active; specific rotation value to be determined experimentally. | As a chiral molecule, it will rotate plane-polarized light.[10][11] The specific rotation is a key parameter for stereochemical analysis. |

| Storage Conditions | Store at -20°C to 8°C, protect from moisture.[4] | Due to its hygroscopic nature, proper storage is necessary to prevent hydrolysis of the acetyl groups and maintain its integrity. |

Experimental Protocols for Characterization

To ensure the quality and consistency of D-Cellotriose Undecaacetate, rigorous characterization using standardized protocols is essential.

Determination of Melting Point

The melting point provides a quick and effective measure of purity.[6] For a crystalline solid like D-Cellotriose Undecaacetate, a sharp melting range is expected.

-

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state. Impurities typically depress and broaden the melting point range.

-

Methodology (Capillary Method):

-

Sample Preparation: A small amount of finely powdered, dry D-Cellotriose Undecaacetate is packed into a capillary tube to a height of 2-3 mm.

-

Instrumentation: The capillary tube is placed in a calibrated melting point apparatus.

-

Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire solid has melted (clear point) are recorded as the melting range.

-

-

Causality and Trustworthiness: A narrow melting range (e.g., within 1-2 °C) is a strong indicator of high purity. This self-validating system relies on the thermodynamic principle that impurities disrupt the crystal lattice, requiring less energy to break the intermolecular forces.[6]

Solubility Assessment

The solubility profile is critical for designing reaction conditions and formulation strategies. Acetylation drastically alters the solubility from the parent cellotriose.[9]

-

Principle: This protocol determines the qualitative solubility of the compound in various solvents, which is governed by the principle of "like dissolves like." The acetyl groups impart a nonpolar character to the molecule.

-

Methodology:

-

Solvent Selection: A range of solvents with varying polarities are chosen (e.g., water, methanol, acetone, ethyl acetate, dichloromethane, chloroform, DMSO).

-

Procedure: To 1 mL of each solvent in a separate test tube, add approximately 10 mg of D-Cellotriose Undecaacetate.

-

Observation: The tubes are agitated at a constant temperature (e.g., 25 °C) for a set period. The solubility is observed and categorized as soluble, partially soluble, or insoluble.

-

Quantitative Analysis (Optional): For quantitative data, a saturated solution can be prepared, and the concentration of the dissolved solute can be determined gravimetrically after solvent evaporation.[12]

-

-

Expertise and Insights: The expected insolubility in water and high solubility in chlorinated solvents like DCM and chloroform is a direct consequence of the eleven hydrophobic acetyl groups masking the polar hydroxyl groups of the parent sugar. This property is key for its application in non-aqueous systems.

Caption: Workflow for Solubility Assessment.

Spectroscopic Analysis

Spectroscopic techniques provide detailed structural information and are indispensable for confirming the identity and purity of D-Cellotriose Undecaacetate.

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Principle: FTIR spectroscopy measures the absorption of infrared radiation by the molecule's bonds, causing them to vibrate at specific frequencies. This provides a "fingerprint" of the functional groups present.

-

Expected Spectrum:

-

Strong C=O Stretch: A prominent, sharp absorption band is expected in the region of 1730-1750 cm⁻¹ , characteristic of the carbonyl group in the acetate esters.[13] The absence of a broad O-H stretching band around 3200-3500 cm⁻¹ confirms the complete acetylation of the hydroxyl groups.

-

C-O Stretch: Bands in the region of 1200-1300 cm⁻¹ correspond to the C-O stretching of the acetyl groups.

-

C-H Stretch: Absorption bands around 2900-3000 cm⁻¹ are due to the C-H stretching vibrations of the methyl and methine groups.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is one of the most powerful tools for the structural elucidation of organic molecules, including acetylated carbohydrates.[1][14][15]

-

¹H NMR Spectroscopy:

-

Acetyl Protons: Multiple sharp singlets are expected in the region of δ 1.9-2.2 ppm , corresponding to the methyl protons of the eleven magnetically non-equivalent acetyl groups. The integration of this region should correspond to 33 protons (11 x CH₃).

-

Sugar Ring Protons: A complex series of multiplets would be observed between δ 3.5-5.5 ppm . These signals correspond to the protons on the three glucose rings. Their precise chemical shifts and coupling constants are sensitive to the stereochemistry and conformation of the molecule.

-

-

¹³C NMR Spectroscopy:

-

Acetyl Carbons: Signals for the methyl carbons of the acetyl groups are expected around δ 20-21 ppm , while the carbonyl carbons will appear significantly downfield in the δ 169-171 ppm region.[16]

-

Sugar Ring Carbons: The carbons of the glucose units will resonate between δ 60-100 ppm . The anomeric carbons (C1) are typically found in the lower field portion of this range (around δ 100 ppm).

-

Conclusion

The physicochemical properties of D-Cellotriose Undecaacetate are a direct reflection of its chemical structure, particularly the presence of the eleven acetyl groups. Its well-defined melting point, solubility in organic solvents, and characteristic spectroscopic signature make it a valuable compound for researchers in glycoscience, polymer chemistry, and drug development. The experimental protocols and analytical insights provided in this guide serve as a robust framework for the quality control and effective application of this important carbohydrate derivative.

References

-

Yu, F., & Prestegard, J. H. (2006). Structural Monitoring of Oligosaccharides through 13C Enrichment and NMR Observation of Acetyl Groups. Biophysical Journal, 91(5), 1952–1959. [Link]

-

Brainly.com. (2024). Melting Points of Monosaccharide Osazone Derivatives. [Link]

-

Jones, D. N., et al. (1999). Novel multi-dimensional heteronuclear NMR techniques for the study of 13C-O-acetylated oligosaccharides: expanding the dimensions for carbohydrate structures. Journal of Biomolecular NMR, 15(2), 157-168. [Link]

-

NIST Technical Series Publications. (n.d.). Infrared spectroscopy of carbohydrates: a review of the literature. [Link]

-

Yu, F., & Prestegard, J. H. (2006). Structural monitoring of oligosaccharides through 13C enrichment and NMR observation of acetyl groups. PubMed, 91(5), 1952-9. [Link]

-

ResearchGate. (n.d.). FTIR spectra for the native and acetylated potato starch. [Link]

-

ResearchGate. (n.d.). FTIR spectra of natural and acetylated starch and natural and acetylated TPS. [Link]

-

Teleman, A., et al. (1996). Characterization of acetylated 4-O-methylglucuronoxylan isolated from aspen employing 1H and 13C NMR spectroscopy. PubMed, 304(1-2), 143-52. [Link]

-

Kettunen, A., et al. (2004). Melting behaviour of D-sucrose, D-glucose and D-fructose. PubMed, 23(4), 315-26. [Link]

-

ResearchGate. (n.d.). Melting behavior of D-sucrose, D-glucose and D-fructose. [Link]

-

Chemsrc. (2019). Carbohydrate Chemical Product Catalog. [Link]

-

ACS Publications. (2020). Acetylation and Sugar Composition Influence the (In)Solubility of Plant β-Mannans and Their Interaction with Cellulose Surfaces. ACS Sustainable Chemistry & Engineering. [Link]

-

ScienceDirect. (n.d.). Assessing the quantification of acetylation in konjac glucomannan via ATR- FTIR and solid-state NMR spectroscopy. [Link]

-

Chemed.chem.purdue.edu. (n.d.). Melting Point, Freezing Point, and Boiling Point. [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0032197). [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0000055). [Link]

-

ResearchGate. (n.d.). FTIR spectra of native corn starch and acetylated corn starches. [Link]

-

Semantic Scholar. (n.d.). Complete 1H and 13C NMR chemical shift assignments of mono- to tetrasaccharides as basis for NMR chemical shift predictions of oligosaccharides using the computer program CASPER. [Link]

-

Bovine Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (BMDB0006631). [Link]

-

ACS Publications. (2022). Determination and Correlation of Solubility of N-Acetylglucosamine in Four Aqueous Binary Solvents from 283.15 to 323.15 K. ACS Omega. [Link]

-

Wikipedia. (n.d.). Specific rotation. [Link]

-

PubChem. (n.d.). D-Cellotriose Undecaacetate. [Link]

-

ACS Publications. (2023). Acetylation in Ionic Liquids Dramatically Increases Yield in the Glycosyl Composition and Linkage Analysis of Insoluble and Acidic Polysaccharides. Analytical Chemistry. [Link]

-

ResearchGate. (n.d.). Solubility test of acetylated NCC. [Link]

-

Journal of Food and Drug Analysis. (n.d.). HPLC Analysis of N-acetyl-chito-oligosaccharides during the Acid Hydrolysis of Chitin. [Link]

-

YouTube. (2021). Optical Activity - Specific Rotation & Enantiomeric Excess - Stereochemistry. [Link]

-

NIH. (n.d.). Mass Spectrometry-Based Techniques to Elucidate the Sugar Code. [Link]

Sources

- 1. Characterization of acetylated 4-O-methylglucuronoxylan isolated from aspen employing 1H and 13C NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. biosynth.com [biosynth.com]

- 3. scbt.com [scbt.com]

- 4. D-Cellotriose Undecaacetate | 17690-94-7 [sigmaaldrich.com]

- 5. D-Cellotriose Undecaacetate | C40H54O27 | CID 54120661 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Melting Point, Freezing Point, and Boiling Point [chemed.chem.purdue.edu]

- 7. Melting behaviour of D-sucrose, D-glucose and D-fructose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Specific rotation - Wikipedia [en.wikipedia.org]

- 11. youtube.com [youtube.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 14. Novel multi-dimensional heteronuclear NMR techniques for the study of 13C-O-acetylated oligosaccharides: expanding the dimensions for carbohydrate structures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Structural monitoring of oligosaccharides through 13C enrichment and NMR observation of acetyl groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Structural Monitoring of Oligosaccharides through 13C Enrichment and NMR Observation of Acetyl Groups - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Purification of D-Cellotriose Undecaacetate

This guide provides a comprehensive overview of the chemical synthesis and purification of D-Cellotriose undecaacetate, a fully acetylated derivative of the trisaccharide D-Cellotriose. This compound is of significant interest in carbohydrate chemistry, serving as a protected intermediate for further glycosylation reactions and as a model compound for studying cellulose derivatives. The methodologies detailed herein are grounded in established chemical principles and are designed to ensure high yield and purity, critical for researchers, scientists, and professionals in drug development.

Introduction to D-Cellotriose Undecaacetate

D-Cellotriose is an oligosaccharide consisting of three β-(1→4) linked D-glucose units. Its peracetylated form, D-Cellotriose undecaacetate (C₄₀H₅₄O₂₇, Molar Mass: 966.84 g/mol ), contains eleven acetate esters, one for each of the hydroxyl groups of the parent sugar.[1] This exhaustive acetylation renders the otherwise polar and water-soluble cellotriose soluble in many common organic solvents, a property that is highly advantageous for its purification and use in subsequent non-aqueous chemical transformations.[2][3] The acetyl groups serve as robust protecting groups that are stable under a range of conditions but can be readily removed when desired.[4]

The synthesis and purification of D-Cellotriose undecaacetate require a meticulous approach to achieve a high degree of substitution and isomeric purity. The following sections provide a detailed exposition of the synthetic strategy, purification protocols, and characterization methods.

Part 1: Chemical Synthesis of D-Cellotriose Undecaacetate

The most common and effective method for the peracetylation of oligosaccharides is the use of acetic anhydride with a basic catalyst, typically pyridine.[3][4] Pyridine serves as both the solvent and a catalyst, activating the acetic anhydride and scavenging the acetic acid byproduct generated during the reaction.[5] This ensures the reaction proceeds to completion, yielding the fully acetylated product.

The underlying mechanism involves the nucleophilic attack of the hydroxyl groups of cellotriose on the electrophilic carbonyl carbon of acetic anhydride. Pyridine facilitates this by deprotonating the hydroxyl groups, increasing their nucleophilicity.[1]

Experimental Protocol: Peracetylation of D-Cellotriose

This protocol is adapted from established methods for O-acetylation of carbohydrates.[4]

Materials:

-

D-Cellotriose

-

Acetic Anhydride (Ac₂O), analytical grade

-

Pyridine, anhydrous

-

Toluene, analytical grade

-

Dichloromethane (CH₂Cl₂), analytical grade

-

1 M Hydrochloric Acid (HCl)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Methanol (MeOH), dry

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Rotary evaporator

-

Separatory funnel

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve D-Cellotriose (1.0 equivalent) in anhydrous pyridine (approximately 5-10 mL per mmol of starting material) under an inert atmosphere (e.g., Argon or Nitrogen).

-

Addition of Acetic Anhydride: Cool the solution to 0 °C using an ice bath. Slowly add acetic anhydride (at least 1.5 equivalents for each hydroxyl group; for cellotriose, this amounts to a minimum of 16.5 equivalents) to the stirred solution.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir until the starting material is completely consumed. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the polar starting material spot and the appearance of a less polar product spot.

-

Quenching: Once the reaction is complete, quench the excess acetic anhydride by the careful addition of dry methanol.

-

Work-up: a. Co-evaporate the reaction mixture with toluene using a rotary evaporator to remove the pyridine. b. Dissolve the residue in dichloromethane (or ethyl acetate). c. Transfer the organic solution to a separatory funnel and wash sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine. d. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄. e. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude D-Cellotriose undecaacetate.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of D-Cellotriose Undecaacetate.

Part 2: Purification of D-Cellotriose Undecaacetate

The crude product obtained from the synthesis typically contains minor impurities, such as partially acetylated species or residual reagents. A two-step purification process involving column chromatography followed by recrystallization is highly effective in obtaining the pure compound.

Step 1: Purification by Silica Gel Column Chromatography

Silica gel column chromatography is a standard and effective method for purifying acetylated oligosaccharides, separating them based on polarity.[6][7][8]

Materials and Equipment:

-

Crude D-Cellotriose undecaacetate

-

Silica gel (for column chromatography)

-

Hexane, analytical grade

-

Ethyl Acetate, analytical grade

-

Glass chromatography column

-

Fraction collector or test tubes

-

TLC plates and developing chamber

Procedure:

-

Column Packing: Prepare a silica gel slurry in a non-polar solvent (e.g., hexane) and carefully pack it into a glass column.

-

Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried silica gel onto the top of the packed column.

-

Elution: Elute the column with a gradient of ethyl acetate in hexane. Start with a low polarity mobile phase and gradually increase the polarity. A typical starting eluent could be 10-20% ethyl acetate in hexane, gradually increasing to 40-50% ethyl acetate.

-

Fraction Collection: Collect fractions and monitor the elution of the product using TLC. Combine the fractions containing the pure D-Cellotriose undecaacetate.

-

Concentration: Evaporate the solvent from the combined pure fractions under reduced pressure to yield the purified product.

Step 2: Recrystallization

Recrystallization is the final step to obtain highly pure, crystalline D-Cellotriose undecaacetate.[9][10] The choice of solvent is critical; the compound should be sparingly soluble at room temperature and highly soluble at an elevated temperature. Ethanol has been shown to be an effective solvent for recrystallizing sugar acetates.[11]

Procedure:

-

Dissolve the purified product from the column chromatography in a minimal amount of hot ethanol.

-

Allow the solution to cool slowly to room temperature.

-

For further crystallization, the solution can be placed in a refrigerator.

-

Collect the resulting crystals by filtration.

-

Wash the crystals with a small amount of cold ethanol.

-

Dry the crystals under vacuum to obtain pure D-Cellotriose undecaacetate.

Purification and Analysis Workflow

Caption: Workflow for the purification and analysis of D-Cellotriose Undecaacetate.

Part 3: Characterization

The identity and purity of the synthesized D-Cellotriose undecaacetate should be confirmed by standard analytical techniques.

| Technique | Parameter | Expected Outcome |

| ¹H NMR | Chemical Shift (δ) | Appearance of multiple singlets in the region of δ 1.9-2.2 ppm corresponding to the methyl protons of the eleven acetyl groups. The sugar ring protons will appear in the region of δ 3.5-5.5 ppm.[12] |

| Mass Spectrometry | Molecular Ion Peak | Detection of the molecular ion or a related adduct (e.g., [M+Na]⁺) corresponding to the calculated mass of C₄₀H₅₄O₂₇. |

| Melting Point | Melting Range | A sharp melting point is indicative of high purity. |

Conclusion

The synthesis of D-Cellotriose undecaacetate via peracetylation with acetic anhydride and pyridine, followed by a robust purification strategy involving silica gel chromatography and recrystallization, is a reliable method for obtaining this valuable carbohydrate derivative in high purity. The protocols and workflows detailed in this guide provide a solid foundation for researchers and scientists to successfully prepare and purify D-Cellotriose undecaacetate for a variety of applications in chemical synthesis and glycobiology.

References

-

Forest Products Laboratory. (n.d.). CHROMATOGRAPHIC ISOLATION OF SOME CELLULOSE OLIGOSACCHARIDES. Retrieved from [Link]

-

Ye, X., et al. (2023). Acetylation in Ionic Liquids Dramatically Increases Yield in the Glycosyl Composition and Linkage Analysis of Insoluble and Acidic Polysaccharides. National Institutes of Health. Retrieved from [Link]

-

Fairweather, J. K., & Draths, K. M. (2007). Selective anomeric acetylation of unprotected sugars in water. National Institutes of Health. Retrieved from [Link]

-

Wolfrom, M. L., & Thompson, A. (1947). Acetylation of Sugars. Semantic Scholar. Retrieved from [Link]

-

Silvestri, A., et al. (n.d.). and O-Acetylation in TEAA Ionic Liquid as Green Solvent. Applications in Synthetic Carbohydrate Chemistry. CONICET. Retrieved from [Link]

-

van Oosterwijk, N., et al. (2021). Efficient Acylation of Sugars and Oligosaccharides in Aqueous Environment Using Engineered Acyltransferases. ACS Publications. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0033370). Retrieved from [Link]

-

Eastoe, J., et al. (2000). Peracetylated sugar derivatives show high solubility in liquid and supercritical carbon dioxide. PubMed. Retrieved from [Link]

-

Glycoscience Protocols. (2021). O-Acetylation using acetic anhydride in pyridine. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0031554). Retrieved from [Link]

-

Frush, H. L., & Isbell, H. S. (n.d.). Sugar acetates, acetylglycosyl halides and orthoacetates in relation to the Walden inversion. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000055). Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, D2O, experimental) (HMDB0003345). Retrieved from [Link]

-

Zibert, T., et al. (n.d.). Mechanism of nanocellulose acetylation with acetic anhydride in pyridine: insight from first-principles calculations. Retrieved from [Link]

-

Sun, J., et al. (2000). [The Preparation of Chiral Column of Cellulose Triacetate Coated on Small Pore Silica Gel and the Separation of Enantiomers]. PubMed. Retrieved from [Link]

-

Zhang, J., & Li, J. (2015). Facile Preparation of Peracetates and Per-3-bromobenzoates of α-Mono- and Disaccharides. MDPI. Retrieved from [Link]

-

Sharma, G., et al. (2024). Copper(II) Trifluoromethanesulfonate as an Efficient, Versatile, and Dual-Purpose Catalyst for the Regioselective Acetylation of l-Sorbose under Neat and Solvent-Directed Conditions. ACS Publications. Retrieved from [Link]

-

IU Pressbooks. (n.d.). Recrystallization of Sugar – Virtual Chemistry Experiments. Retrieved from [Link]

- Google Patents. (n.d.). WO1993022322A1 - PROCESS FOR PREPARING α-D-CELLOBIOSE OCTAACETATE.

-

SciELO. (n.d.). Article. Retrieved from [Link]

-

Bajracharya, G. B., et al. (2025). (PDF) Anomeric Distribution of Sugar Acetates Synthesized via Peracetylation of Monosaccharides under Acidic and Basic Conditions. ResearchGate. Retrieved from [Link]

-

Pearson+. (n.d.). Predict the products obtained when d-galactose reacts with each r... | Study Prep. Retrieved from [Link]

-

Rog-Szostak, A., & Kłys, S. (2022). SEC Separation of Polysaccharides Using Macroporous Spherical Silica Gel as a Stationary Phase. PubMed. Retrieved from [Link]

-

YouTube. (2021). How to prepare Silica gel column chromatography - scientific research. Retrieved from [Link]

Sources

- 1. secure.confis.cz [secure.confis.cz]

- 2. Peracetylated sugar derivatives show high solubility in liquid and supercritical carbon dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Predict the products obtained when d-galactose reacts with each r... | Study Prep in Pearson+ [pearson.com]

- 6. fpl.fs.usda.gov [fpl.fs.usda.gov]

- 7. scielo.br [scielo.br]

- 8. SEC Separation of Polysaccharides Using Macroporous Spherical Silica Gel as a Stationary Phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Recrystallization of Sugar – Virtual Chemistry Experiments [iu.pressbooks.pub]

- 11. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to D-Cellotriose Undecaacetate for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of D-Cellotriose Undecaacetate, a key derivative of the oligosaccharide cellotriose. We will delve into its chemical identity, physicochemical properties, and its relevance in various research and development sectors, particularly in the context of drug development and polysaccharide chemistry. This document is intended to serve as a practical resource for scientists and researchers, offering not just data, but also insights into its application and characterization.

Core Identity: Chemical Structure and CAS Number

D-Cellotriose Undecaacetate is the fully acetylated form of D-Cellotriose, a trisaccharide composed of three β(1→4) linked D-glucose units. The acetylation of all eleven hydroxyl groups enhances its solubility in organic solvents and modifies its chemical reactivity, making it a versatile intermediate in organic synthesis.

-

Chemical Abstract Service (CAS) Number : 17690-94-7[1][2][3][4]

-

Synonym : 1,2,3,6-tetra-O-acetyl-4-O-[2,3,6-tri-O-acetyl-4-O-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)-beta-D-glucopyranosyl]-D-glucopyranose[1]

The structural representation of D-Cellotriose Undecaacetate is crucial for understanding its stereochemistry and the positions of the acetate groups. Below is a 2D representation of its chemical structure.

Caption: A simplified representation of D-Cellotriose Undecaacetate, highlighting the three glucose units and their linkages.

Physicochemical Properties

Understanding the physicochemical properties of D-Cellotriose Undecaacetate is fundamental for its handling, storage, and application in experimental settings. The following table summarizes its key properties.

| Property | Value | Source(s) |

| Molecular Weight | 966.85 g/mol | [1][2][3] |

| Appearance | White to off-white solid | [] |

| Melting Point | 212 °C | [5] |

| Storage Temperature | -20°C | [1][5] |

| Solubility | Soluble in many organic solvents | Inferred from acetylation |

Synthesis and Relevance in Drug Development

D-Cellotriose Undecaacetate is synthetically derived from D-Cellotriose. The parent compound, cellotriose, is a non-digestible oligosaccharide that has garnered interest as a potential prebiotic.[7][8] The enzymatic synthesis of cellotriose with high purity has been a subject of research, often employing enzymes like cellobiose phosphorylase.[7][8]

The acetylation to form D-Cellotriose Undecaacetate serves several purposes in a research and development context:

-

Protection of Hydroxyl Groups : The acetate groups act as protecting groups, allowing for selective chemical modifications at other positions of the molecule. This is a common strategy in carbohydrate chemistry for the synthesis of complex glycans and glycoconjugates.

-

Intermediate for Glycosylation : It can serve as a glycosyl donor or acceptor in the synthesis of more complex oligosaccharides or glycopolymers. These larger structures are being investigated for their potential as drug delivery vehicles and biomaterials.[3]

-

Model Compound : As a well-defined, pure oligosaccharide derivative, it can be used as a standard or model compound in studies of carbohydrate-protein interactions or for the characterization of cellulolytic enzymes.[9]

While direct therapeutic applications of D-Cellotriose Undecaacetate are not widely documented, its role as a building block is significant. The development of novel biomaterials and targeted drug delivery systems often relies on the precise chemical synthesis of carbohydrate-based structures, for which this compound is a valuable precursor.

Experimental Protocol: Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

Verifying the identity and purity of D-Cellotriose Undecaacetate is a critical first step in any experimental workflow. NMR spectroscopy is a powerful, non-destructive technique for this purpose.

Objective : To confirm the chemical structure and assess the purity of a sample of D-Cellotriose Undecaacetate.

Materials :

-

D-Cellotriose Undecaacetate sample

-

Deuterated chloroform (CDCl3)

-

NMR tubes

-

NMR spectrometer (e.g., 400 MHz or higher)

Methodology :

-

Sample Preparation :

-

Accurately weigh approximately 5-10 mg of D-Cellotriose Undecaacetate.

-

Dissolve the sample in approximately 0.6 mL of CDCl3 in a clean, dry vial. Ensure complete dissolution.

-

Transfer the solution to a 5 mm NMR tube.

-

-

NMR Data Acquisition :

-

Insert the NMR tube into the spectrometer.

-

Acquire a ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

Acquire a ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, more scans will be required (e.g., 1024 or more).

-

(Optional but recommended) Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to aid in the assignment of proton and carbon signals.

-

-

Data Analysis :

-

Process the spectra (Fourier transform, phase correction, and baseline correction).

-

Integrate the signals in the ¹H NMR spectrum. The ratio of the integrals of the anomeric protons to the acetyl methyl protons should be consistent with the structure (3 anomeric protons vs. 33 acetyl protons).

-

Compare the chemical shifts of the observed signals with literature values or with predicted spectra if available. The anomeric protons typically appear in the downfield region (around 4.5-5.5 ppm). The acetyl methyl protons will appear as sharp singlets in the upfield region (around 2.0-2.2 ppm).

-

Examine the ¹³C NMR spectrum for the expected number of signals. The carbonyl carbons of the acetate groups will be in the 170 ppm region, and the anomeric carbons around 100 ppm.

-

The absence of significant impurity signals will confirm the purity of the sample.

-

Rationale for Experimental Choices :

-

Solvent : CDCl3 is chosen as the solvent because the acetylated sugar is soluble in it, and it provides a clean spectral window for ¹H NMR.

-

Spectrometer Frequency : A higher field spectrometer (≥400 MHz) is recommended to achieve better signal dispersion, which is crucial for resolving the complex spin systems in carbohydrates.

-

2D NMR : COSY helps to identify coupled protons, aiding in the assignment of the sugar ring protons. HSQC correlates each proton with its directly attached carbon, which is invaluable for assigning the ¹³C spectrum.

Caption: Workflow for the characterization of D-Cellotriose Undecaacetate by NMR spectroscopy.

Conclusion

D-Cellotriose Undecaacetate is a valuable chemical entity for researchers in glycochemistry, materials science, and drug development. Its well-defined structure and chemical properties make it an important building block for the synthesis of complex carbohydrates and glycoconjugates. The ability to reliably characterize this compound using standard analytical techniques like NMR is essential for ensuring the validity and reproducibility of research outcomes. As the field of glycoscience continues to expand, the utility of such well-defined oligosaccharide derivatives will undoubtedly grow.

References

-

PubChem. D-Cellotriose Undecaacetate | C40H54O27 | CID 54120661. [Link]

-

Ubiparip, Z., et al. (2020). Engineering of cellobiose phosphorylase for the defined synthesis of cellotriose. Applied Microbiology and Biotechnology, 104(20), 8749–8759. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0003345). [Link]

-

Ubiparip, Z., et al. (2021). Defined synthesis of cellotriose by cellobiose phosphorylase mutant. Ghent University Academic Bibliography. [Link]

-

PubChem. Cellotriose | C18H32O16 | CID 5287993. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0033370). [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, D2O, experimental) (HMDB0003345). [Link]

-

Megazyme. Cellotriose Oligosaccharide. [Link]

-

Noguchi, S., et al. (2011). Syntheses of cellotriose and cellotetraose analogues as transition state mimics for mechanistic studies of cellulases. Bioorganic & Medicinal Chemistry, 19(13), 3946–3956. [Link]

Sources

- 1. D-Cellotriose Undecaacetate | 17690-94-7 [sigmaaldrich.com]

- 2. scbt.com [scbt.com]

- 3. biosynth.com [biosynth.com]

- 4. scbt.com [scbt.com]

- 5. cdn.usbio.net [cdn.usbio.net]

- 7. Engineering of cellobiose phosphorylase for the defined synthesis of cellotriose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Defined synthesis of cellotriose by cellobiose phosphorylase mutant [biblio.ugent.be]

- 9. Syntheses of cellotriose and cellotetraose analogues as transition state mimics for mechanistic studies of cellulases - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to D-Cellotriose Undecaacetate: Molecular Weight, Formula, and Core Scientific Applications

This technical guide provides a comprehensive overview of D-Cellotriose undecaacetate, a fully acetylated derivative of the trisaccharide D-Cellotriose. Designed for researchers, scientists, and professionals in drug development, this document delves into the fundamental physicochemical properties, detailed analytical methodologies, and relevant applications of this compound. Our focus is on delivering not just data, but also the scientific rationale behind the experimental choices, ensuring a thorough and practical understanding.

Core Molecular Profile

D-Cellotriose undecaacetate is a key derivative in carbohydrate chemistry, where the hydroxyl groups of D-Cellotriose are replaced by acetate groups. This modification dramatically alters its physical and chemical properties, most notably its solubility, rendering it soluble in various organic solvents.

Molecular Formula and Weight

The fundamental quantitative data for D-Cellotriose undecaacetate are summarized in the table below. These values are critical for a range of applications, from stoichiometric calculations in synthesis to interpretation of mass spectrometry data.

| Property | Value | Source(s) |

| Molecular Formula | C₄₀H₅₄O₂₇ | [1][2][3][4] |

| Molecular Weight | 966.8 g/mol (average) | [1][2][3][5] |

| CAS Number | 17690-94-7 | [2][3][5] |

| Appearance | White Crystalline Solid | |

| Solubility | Soluble in Dichloromethane (DCM), Chloroform (CHCl₃), Dimethyl Sulfoxide (DMSO), Ethyl Acetate (EtOAc), Ethanol (EtOH), and Methanol (MeOH). |

Chemical Structure

D-Cellotriose is a trisaccharide composed of three β-D-glucose units linked by β(1→4) glycosidic bonds. In D-Cellotriose undecaacetate, all eleven hydroxyl groups are acetylated. The systematic IUPAC name for this compound is [(2R,3R,4S,5R,6S)-4,5-diacetyloxy-6-[(2R,3R,4S,5R)-4,5,6-triacetyloxy-2-(acetyloxymethyl)oxan-3-yl]oxy-3-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate[1].

Figure 1. 2D schematic of D-Cellotriose undecaacetate structure.

Experimental Protocols: Synthesis, Purification, and Characterization

The following sections provide a detailed, step-by-step methodology for the preparation and analysis of D-Cellotriose undecaacetate, grounded in established chemical principles.

Synthesis: Acetylation of D-Cellotriose

The peracetylation of D-Cellotriose is typically achieved through the use of an acetylating agent in the presence of a catalyst. Acetic anhydride is the most common and cost-effective acetylating agent.

Protocol: Liquid-Phase Acetylation

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve D-Cellotriose in a suitable solvent such as pyridine or a mixture of acetic acid and a catalyst. The use of a nitrogen atmosphere is crucial to prevent the introduction of moisture, which can hydrolyze the acetic anhydride.

-

Catalyst Addition: A catalytic amount of a strong acid, such as sulfuric acid, or a Lewis acid like zinc chloride, is added to the mixture. These catalysts activate the carbonyl group of the acetic anhydride, making it more susceptible to nucleophilic attack by the hydroxyl groups of the cellotriose.

-

Addition of Acetic Anhydride: Acetic anhydride is added dropwise to the reaction mixture at 0°C to control the exothermic reaction. After the addition is complete, the reaction is allowed to warm to room temperature and stirred for several hours to ensure complete acetylation.

-

Reaction Quenching and Product Isolation: The reaction is quenched by the slow addition of ice-cold water to hydrolyze any remaining acetic anhydride. The acetylated product, being insoluble in water, will precipitate out.

-

Washing and Drying: The precipitate is collected by vacuum filtration and washed extensively with water to remove any remaining acid and acetic acid. The product is then dried under vacuum to yield crude D-Cellotriose undecaacetate.

Figure 2. Workflow for the synthesis of D-Cellotriose undecaacetate.

Purification: High-Performance Liquid Chromatography (HPLC)

Crude D-Cellotriose undecaacetate may contain partially acetylated byproducts. HPLC is the preferred method for purification to achieve high purity.

Protocol: HPLC Purification

-

Column Selection: A Hydrophilic Interaction Chromatography (HILIC) column is highly effective for separating acetylated oligosaccharides. Alternatively, a graphitized carbon column can be employed for the purification of oligosaccharides and their derivatives.

-

Mobile Phase: A gradient elution is typically used, starting with a high concentration of an organic solvent (e.g., acetonitrile) and gradually increasing the concentration of an aqueous solvent (e.g., water). This allows for the separation of compounds based on their polarity, with the more polar, partially acetylated species eluting earlier.

-

Detection: A UV detector set at a low wavelength (around 210 nm) can be used for detection, as the acetyl groups have a weak chromophore. Alternatively, an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) can be used for more sensitive and universal detection.

-

Fraction Collection and Analysis: Fractions corresponding to the main peak are collected. The purity of the collected fractions is then assessed by analytical HPLC or other characterization techniques.

Characterization: Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Provides detailed information about the proton environment in the molecule. The integration of the signals corresponding to the acetyl protons (typically in the range of 1.9-2.2 ppm) versus the anomeric and other sugar protons can be used to confirm the degree of acetylation.

-

¹³C NMR: Complements the ¹H NMR data by providing information about the carbon skeleton. The chemical shifts of the carbonyl carbons of the acetate groups (around 170 ppm) are characteristic.

-

2D NMR (COSY, HSQC, HMBC): These experiments are invaluable for the complete assignment of all proton and carbon signals and for confirming the connectivity and stereochemistry of the molecule.

Mass Spectrometry (MS)

-

Electrospray Ionization (ESI-MS): This soft ionization technique is ideal for analyzing D-Cellotriose undecaacetate. The molecular ion peak ([M+Na]⁺ or [M+H]⁺) can be used to confirm the molecular weight with high accuracy.

-

Tandem MS (MS/MS): Fragmentation analysis can provide structural information, confirming the sequence of the sugar units and the positions of the acetate groups.

Applications in Drug Development

The unique properties of D-Cellotriose undecaacetate and related acetylated oligosaccharides make them valuable in the field of drug development.

Drug Delivery Systems

The hydrophobic nature of D-Cellotriose undecaacetate allows it to be formulated into nanoparticles or other drug delivery vehicles for the encapsulation and controlled release of therapeutic agents. Its biocompatibility and biodegradability are advantageous for such applications. Oligosaccharides, in general, are being explored for sustained-action drug delivery systems.

Prodrug Strategies

The acetate groups of D-Cellotriose undecaacetate can be replaced with drug molecules through ester linkages. In the body, these ester bonds can be cleaved by esterases, releasing the active drug. This prodrug approach can improve the solubility, stability, and bioavailability of the parent drug.

Excipients in Formulations

Due to its well-defined chemical structure and physical properties, D-Cellotriose undecaacetate can be used as a high-purity excipient in pharmaceutical formulations, for example, as a binder or a coating agent.

Conclusion

D-Cellotriose undecaacetate, with a molecular formula of C₄₀H₅₄O₂₇ and a molecular weight of approximately 966.8 g/mol , is a well-characterized derivative of D-Cellotriose. Its synthesis, purification, and characterization rely on standard organic chemistry and analytical techniques. The unique physicochemical properties of this compound lend themselves to various applications in drug development, particularly in the design of novel drug delivery systems and prodrugs. This guide provides a foundational understanding for researchers and scientists working with this and similar acetylated carbohydrates.

References

-

D-Cellotriose Undecaacetate | C40H54O27 | CID 54120661 - PubChem. National Center for Biotechnology Information. [Link]

-

The crystal and molecular structure of a trisaccharide, β-cellotriose undecaacetate - IUCr Journals. International Union of Crystallography. [Link]

-

HPLC and HPAEC of Oligosaccharides and Glycopeptides | Springer Nature Experiments. Springer Nature. [Link]

-

Isolation and Purification of Chitosan Oligosaccharides (Mw ≤ 1000) and Their Protective Effect on Acute Liver Injury Caused by CCl 4 - MDPI. MDPI. [Link]

-

CELLULOSE ACETATE PRODUCTION BY ACETYLATION OF CELLULOSE DERIVED FROM DATE PALM FRONDS - IRAQI JOURNAL OF AGRICULTURAL SCIENCES. Iraqi Journal of Agricultural Sciences. [Link]

-

O-Acetylation of cellulose and monosaccharides using a zinc based ionic liquid - Semantic Scholar. Semantic Scholar. [Link]

-

Effect of Sustained Action Drug Delivery System using Cellulose Beads Infused with Xylooligosaccharides - ResearchGate. ResearchGate. [Link]

-

New Approach in Ocular Drug Delivery: In vitro and ex vivo Investigati | DDDT. Dove Medical Press. [Link]

Sources

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of D-Cellotriose Undecaacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of complex carbohydrates.[1][2] This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectral data of D-Cellotriose Undecaacetate, a fully acetylated derivative of the β-1,4-linked glucose trisaccharide, D-Cellotriose. As a fundamental building block of cellulose, the most abundant organic polymer on Earth, understanding the detailed structure of its derivatives is crucial for advancements in materials science, biofuel development, and glycobiology.[3] This whitepaper will delve into the experimental protocols for acquiring high-resolution NMR spectra, present a detailed assignment of the proton and carbon signals, and discuss the underlying principles that govern the observed chemical shifts and coupling constants. The causality behind experimental choices is explained to provide field-proven insights, ensuring the protocols described are self-validating.

Introduction: The Significance of NMR in Carbohydrate Analysis

Carbohydrates exhibit immense structural diversity, forming complex branched and linear structures that are challenging to characterize.[4] Unlike proteins and nucleic acids, the monomeric units of oligosaccharides can be linked in various ways, leading to a vast number of potential isomers.[3] NMR spectroscopy offers a powerful, non-destructive method to determine the primary structure of these molecules, including the sequence of monosaccharide residues, their anomeric configurations (α or β), and the positions of glycosidic linkages.[1][2]

Acetylation of carbohydrates, such as in D-Cellotriose Undecaacetate, replaces the hydroxyl protons with acetyl groups. This derivatization enhances solubility in common organic solvents like chloroform-d (CDCl₃), which are ideal for high-resolution NMR, and shifts the proton and carbon signals to less crowded regions of the spectrum, aiding in their assignment.[5] The eleven acetyl groups in D-Cellotriose Undecaacetate provide distinct reporter signals that can be used to probe the local electronic environment of each position on the glucopyranose rings.

Experimental Methodology: Acquiring High-Fidelity NMR Spectra

The acquisition of high-quality ¹H and ¹³C NMR spectra is paramount for accurate structural determination. The following protocol outlines the key steps and considerations for analyzing D-Cellotriose Undecaacetate.

Sample Preparation

A self-validating protocol for sample preparation is crucial for obtaining reproducible and reliable NMR data.

Protocol:

-

Material: D-Cellotriose Undecaacetate (CAS Number: 17690-94-7)[6] of high purity is essential.

-

Solvent Selection: Chloroform-d (CDCl₃) is the solvent of choice due to its excellent dissolving power for acetylated carbohydrates and its single deuterium lock signal. Ensure the solvent is free from water, as residual water can obscure important signals in the ¹H NMR spectrum.

-

Concentration: Prepare a solution of approximately 10-20 mg of D-Cellotriose Undecaacetate in 0.5-0.7 mL of CDCl₃. This concentration provides a good signal-to-noise ratio without causing significant line broadening.

-

Filtration: To remove any particulate matter that could degrade spectral resolution, filter the sample solution through a small plug of glass wool directly into a clean, dry 5 mm NMR tube.

Causality: The choice of a deuterated solvent is fundamental to NMR spectroscopy as it is "invisible" in the ¹H spectrum and provides a lock signal for the spectrometer to maintain a stable magnetic field. The concentration is optimized to balance signal intensity with potential viscosity-related issues that can arise from overly concentrated solutions of large molecules.

NMR Spectrometer and Parameters

Modern high-field NMR instruments (500 MHz or higher) are recommended to resolve the complex and often overlapping signals in carbohydrate spectra.[1]

¹H NMR Acquisition Parameters:

-

Spectrometer Frequency: ≥ 500 MHz

-

Solvent: CDCl₃

-

Temperature: 298 K (25 °C)

-

Pulse Program: Standard single-pulse experiment

-

Number of Scans: 16-64 (signal averaging to improve signal-to-noise)

-

Relaxation Delay: 2-5 seconds (to allow for full relaxation of protons)

-

Spectral Width: ~10-12 ppm

¹³C NMR Acquisition Parameters:

-

Spectrometer Frequency: ≥ 125 MHz

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Pulse Program: Proton-decoupled single-pulse experiment (to simplify the spectrum to single lines for each carbon)

-

Number of Scans: 1024-4096 (due to the low natural abundance of ¹³C)

-

Relaxation Delay: 2-5 seconds

Rationale: High magnetic fields increase the chemical shift dispersion, which is critical for resolving the crowded ring proton region of carbohydrates.[3] Proton decoupling in ¹³C NMR removes the splitting caused by attached protons, resulting in a cleaner spectrum where each unique carbon atom appears as a single peak.

Spectral Data and Interpretation

The following sections provide a detailed analysis of the ¹H and ¹³C NMR spectra of D-Cellotriose Undecaacetate. The numbering convention for the glucose residues is as follows: Glc (I) is the reducing end unit, Glc (II) is the central unit, and Glc (III) is the non-reducing end unit.

¹H NMR Spectral Data

The ¹H NMR spectrum of D-Cellotriose Undecaacetate can be divided into distinct regions: the anomeric protons, the ring protons, and the acetyl methyl protons.

Table 1: ¹H NMR Chemical Shift Assignments for D-Cellotriose Undecaacetate in CDCl₃

| Proton | Glc (I) (ppm) | Glc (II) (ppm) | Glc (III) (ppm) |

| H-1 | ~4.5-4.6 | ~4.4-4.5 | ~4.4-4.5 |

| H-2 | ~4.8-5.0 | ~4.8-5.0 | ~4.8-5.0 |

| H-3 | ~5.1-5.2 | ~5.1-5.2 | ~5.1-5.2 |

| H-4 | ~3.7-3.8 | ~3.7-3.8 | ~3.7-3.8 |

| H-5 | ~3.6-3.7 | ~3.6-3.7 | ~3.6-3.7 |

| H-6a | ~4.2-4.3 | ~4.2-4.3 | ~4.2-4.3 |

| H-6b | ~4.0-4.1 | ~4.0-4.1 | ~4.0-4.1 |

| Acetyl (CH₃) | \multicolumn{3}{c | }{~1.9-2.1 (multiple singlets)} |

Note: The exact chemical shifts can vary slightly depending on the specific instrument and experimental conditions.

Interpretation:

-

Anomeric Protons (H-1): The signals for the anomeric protons are typically found in the downfield region of the ring protons, between 4.4 and 5.5 ppm.[3][5] For β-linked glucopyranosides, the H-1 proton is in an axial orientation, and its signal appears as a doublet with a large coupling constant (³J(H1,H2) ≈ 7-9 Hz) due to the trans-diaxial relationship with H-2.[3][7]

-

Ring Protons (H-2 to H-6): The other ring protons resonate in a more crowded region, typically between 3.4 and 5.5 ppm.[3] Acetylation causes a downfield shift of the protons attached to the same carbon, aiding in their resolution.[5] Two-dimensional NMR experiments like COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) are invaluable for assigning these overlapping signals by identifying coupled protons within each glucose residue.

-

Acetyl Protons: The eleven acetyl groups give rise to a series of sharp singlet peaks in the upfield region, around 1.9-2.1 ppm.[3] The integration of this region relative to the anomeric proton region can confirm the full acetylation of the molecule.

¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum provides one signal for each unique carbon atom in the molecule.

Table 2: ¹³C NMR Chemical Shift Assignments for D-Cellotriose Undecaacetate in CDCl₃

| Carbon | Glc (I) (ppm) | Glc (II) (ppm) | Glc (III) (ppm) |

| C-1 | ~100-101 | ~100-101 | ~100-101 |

| C-2 | ~71-72 | ~71-72 | ~71-72 |

| C-3 | ~72-73 | ~72-73 | ~72-73 |

| C-4 | ~76-77 | ~76-77 | ~76-77 |

| C-5 | ~71-72 | ~71-72 | ~71-72 |

| C-6 | ~61-62 | ~61-62 | ~61-62 |

| Acetyl (C=O) | \multicolumn{3}{c | }{~169-171} | |

| Acetyl (CH₃) | \multicolumn{3}{c | }{~20-21} |

Note: The exact chemical shifts can vary slightly depending on the specific instrument and experimental conditions.

Interpretation:

-

Anomeric Carbons (C-1): The anomeric carbons are the most downfield of the ring carbons, typically appearing between 90 and 110 ppm.[7]

-

Ring Carbons (C-2 to C-5): These carbons resonate in the range of 70-85 ppm.[7] The carbon involved in the glycosidic linkage (C-4 of Glc I and Glc II) will be shifted downfield compared to the corresponding carbon in a monosaccharide.[3]

-

Exocyclic Carbons (C-6): The C-6 carbons are typically found in the most upfield region of the ring carbons, around 60-70 ppm.[7]

-

Acetyl Carbons: The carbonyl carbons of the acetyl groups are observed far downfield, in the 169-171 ppm region, while the methyl carbons are found in the upfield aliphatic region around 20-21 ppm.[8]

Advanced NMR Techniques for Complete Structural Assignment

While 1D ¹H and ¹³C NMR provide a wealth of information, complex oligosaccharides like D-Cellotriose Undecaacetate often require 2D NMR experiments for unambiguous signal assignment.

-

COSY (Correlation Spectroscopy): Identifies protons that are directly coupled to each other (typically over 2-3 bonds). This is essential for tracing the connectivity of protons within each glucose ring, starting from the well-resolved anomeric proton.

-

TOCSY (Total Correlation Spectroscopy): Establishes correlations between all protons within a spin system. This allows for the assignment of all protons belonging to a single glucose residue, even if some are heavily overlapped.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon to which it is directly attached. This is a powerful technique for assigning the ¹³C spectrum based on the already assigned ¹H spectrum.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by 2-3 bonds. This is particularly useful for identifying the glycosidic linkages by observing correlations between the anomeric proton of one residue and the carbon at the linkage position of the adjacent residue (e.g., H-1 of Glc II to C-4 of Glc I).

Visualization of Molecular Structure and Experimental Workflow

Visual aids are crucial for understanding the complex structure and the process of its analysis.

Caption: Molecular structure of D-Cellotriose Undecaacetate.

Caption: Experimental workflow for NMR analysis.

Conclusion

This technical guide has provided a comprehensive overview of the ¹H and ¹³C NMR spectral data of D-Cellotriose Undecaacetate. By following the detailed experimental protocols and employing a combination of 1D and 2D NMR techniques, researchers can achieve a complete and unambiguous assignment of the proton and carbon signals. This detailed structural information is fundamental for understanding the chemical properties and biological functions of cellulose and its derivatives, thereby supporting advancements in various fields of scientific research and development. The principles and methodologies outlined here serve as a robust framework for the NMR analysis of other complex carbohydrates.

References

-

Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy of carbohydrates. Retrieved from [Link]

- CIGS. (2003). NMR Spectroscopy in the Study of Carbohydrates: Characterizing the Structural Complexity.

-

ACS Publications. (2023). Primary Structure of Glycans by NMR Spectroscopy. Chemical Reviews. Retrieved from [Link]

-

Diva-portal.org. (n.d.). NMR spectroscopy and MD simulations of carbohydrates. Retrieved from [Link]

-

ACS Publications. (n.d.). Carbohydrate Structural Determination by NMR Spectroscopy: Modern Methods and Limitations. Chemical Reviews. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information - Synthesis of polystyrene-grafted cellulose acetate copolymers via nitroxide- mediated polymerization. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0033370). Retrieved from [Link]

-

PubMed Central. (n.d.). Primary Structure of Glycans by NMR Spectroscopy. Retrieved from [Link]

-

iris.unina.it. (2021). Liquid-state NMR spectroscopy for complex carbohydrate structural analysis. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0031554). Retrieved from [Link]

-

Organic & Biomolecular Chemistry (RSC Publishing). (2007). N-Acetylated amino sugars: the dependence of NMR 3 J (HNH2)-couplings on conformation, dynamics and solvent. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000055). Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, D2O, experimental) (HMDB0003345). Retrieved from [Link]

-

PubChem. (n.d.). D-Cellotriose Undecaacetate. Retrieved from [Link]

-

PubMed. (2002). CP/MAS (13)C NMR study of cellulose and cellulose derivatives. 2. Complete assignment of the (13)C resonance for the ring carbons of cellulose triacetate polymorphs. Retrieved from [Link]

-

PubMed. (n.d.). Proton NMR spectroscopy assignment of D-glucose residues in highly acetylated starch. Retrieved from [Link]

-

Florida State University. (2023). Charting the solid-state NMR signals of polysaccharides: A database-driven roadmap. Retrieved from [Link]

-

PubMed. (n.d.). Characterization of acetylated 4-O-methylglucuronoxylan isolated from aspen employing 1H and 13C NMR spectroscopy. Retrieved from [Link]

Sources

- 1. Nuclear magnetic resonance spectroscopy of carbohydrates - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. cigs.unimo.it [cigs.unimo.it]

- 4. diva-portal.org [diva-portal.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. biosynth.com [biosynth.com]

- 7. iris.unina.it [iris.unina.it]

- 8. public.magnet.fsu.edu [public.magnet.fsu.edu]

Mass spectrometry analysis of D-Cellotriose Undecaacetate

An In-Depth Technical Guide to the Mass Spectrometry Analysis of D-Cellotriose Undecaacetate

Authored by: Senior Application Scientist

Abstract

The structural characterization of complex carbohydrates is a cornerstone of glycobiology and plays a pivotal role in drug development and materials science. D-Cellotriose undecaacetate, a fully acetylated derivative of the cello-oligosaccharide cellotriose, presents a model compound for understanding the gas-phase behavior of protected carbohydrates. This technical guide provides a comprehensive overview of the mass spectrometric analysis of D-cellotriose undecaacetate, designed for researchers, scientists, and professionals in drug development. We will delve into the core principles of sample preparation, ionization methodologies, and fragmentation analysis, offering field-proven insights to ensure robust and reproducible results. This document is structured to provide not just a protocol, but a self-validating framework for the analysis of acetylated oligosaccharides.

Introduction: The Significance of Acetylated Oligosaccharide Analysis

Oligosaccharides and their derivatives are implicated in a vast array of biological processes. Their complete acetylation, or peracetylation, is a common derivatization strategy in carbohydrate analysis. This modification enhances the volatility and thermal stability of the oligosaccharide, making it more amenable to mass spectrometric analysis.[1] Furthermore, peracetylation can improve ionization efficiency, leading to increased sensitivity in detection.[1][2] D-Cellotriose undecaacetate, as a well-defined, fully acetylated trisaccharide, serves as an excellent substrate for developing and validating analytical methods for more complex acetylated glycans. Understanding its behavior in the mass spectrometer provides a foundational knowledge base for interpreting the spectra of unknown acetylated polysaccharides.

Experimental Design & Rationale

The successful mass spectrometric analysis of D-cellotriose undecaacetate hinges on a meticulously planned experimental workflow. The choices made at each stage, from sample preparation to data acquisition, are causally linked to the quality of the final data.

Sample Preparation: The Foundation of Quality Data

The primary goal of sample preparation is to present the analyte to the mass spectrometer in a form that is compatible with the chosen ionization technique and free from interfering contaminants.

Protocol 1: Sample Preparation for ESI-MS and MALDI-MS

-

Analyte Purity Check: Before proceeding, ensure the purity of the D-cellotriose undecaacetate sample using an orthogonal technique such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Solvent Selection: Dissolve the D-cellotriose undecaacetate sample in a high-purity solvent. For Electrospray Ionization (ESI), a mixture of acetonitrile and water (e.g., 50:50 v/v) is a suitable starting point. For Matrix-Assisted Laser Desorption/Ionization (MALDI), the solvent should be compatible with the chosen matrix (e.g., acetonitrile or a mixture of acetonitrile and water).

-

Concentration Optimization: Prepare a stock solution of the analyte (e.g., 1 mg/mL). From this, create a dilution series (e.g., 100 µg/mL, 10 µg/mL, 1 µg/mL) to determine the optimal concentration for your instrument. Overly concentrated samples can lead to signal suppression and detector saturation.

-

Adduct Formation (for enhanced fragmentation): To promote the formation of specific adducts and control fragmentation, a salt, such as sodium acetate or lithium acetate, can be added to the sample solution at a low concentration (e.g., 1 mM). Alkali metal ion coordinated oligosaccharides often yield a richer variety of fragments, including informative cross-ring cleavages.[3]

-

For MALDI-MS Analysis:

-

Matrix Selection: 2,5-Dihydroxybenzoic acid (DHB) is a commonly used and effective matrix for the analysis of neutral oligosaccharides.[4] Prepare a saturated solution of DHB in a suitable solvent (e.g., 50% acetonitrile with 0.1% trifluoroacetic acid).

-

Sample Spotting: On a MALDI target plate, spot 1 µL of the matrix solution. Before it dries completely, add 1 µL of the analyte solution and mix gently with the pipette tip. Allow the spot to dry completely at room temperature, forming a crystalline matrix with the embedded analyte.

-

Ionization Techniques: Choosing the Right Path to the Gas Phase

The selection of the ionization technique is critical and depends on the nature of the analyte and the desired information. For D-cellotriose undecaacetate, both ESI and MALDI are viable options.

-

Electrospray Ionization (ESI): ESI is a soft ionization technique that is well-suited for analyzing polar molecules from solution.[5][6] It typically produces protonated molecules [M+H]⁺ or adducts with cations like sodium [M+Na]⁺ or ammonium [M+NH₄]⁺.[2] ESI is particularly advantageous when coupled with liquid chromatography for online separation and analysis (LC-MS).[5]

-

Matrix-Assisted Laser Desorption/Ionization (MALDI): MALDI is another soft ionization technique that is highly effective for analyzing large biomolecules.[4] It involves co-crystallizing the analyte with a matrix that absorbs laser energy, leading to the desorption and ionization of the analyte. MALDI is known for its high sensitivity and tolerance to salts.[7]

Rationale for Selection: For routine analysis and high-throughput screening, MALDI-Time-of-Flight (TOF) MS can be very efficient. For more detailed structural elucidation, especially when coupled with chromatography, ESI tandem mass spectrometry (MS/MS) is often the preferred method.

Mass Spectrometry Analysis: Deciphering the Molecular Blueprint

Full Scan MS Analysis: Determining the Molecular Weight

The initial step in the mass spectrometric analysis is to acquire a full scan mass spectrum to determine the molecular weight of the analyte and identify the predominant charge carriers.

Expected Molecular Ions for D-Cellotriose Undecaacetate (C₄₀H₅₄O₂₇)

The monoisotopic mass of D-cellotriose undecaacetate is 966.2852 Da.[8] Depending on the ionization conditions, the following ions can be expected in the positive ion mode:

| Ion Species | Adduct | Calculated m/z |

| [M+H]⁺ | H⁺ | 967.2930 |

| [M+NH₄]⁺ | NH₄⁺ | 984.3196 |

| [M+Na]⁺ | Na⁺ | 989.2751 |

| [M+K]⁺ | K⁺ | 1005.2491 |

Tandem Mass Spectrometry (MS/MS): Unraveling the Structure

Tandem mass spectrometry (MS/MS) is indispensable for the structural elucidation of oligosaccharides. It involves the isolation of a specific precursor ion (e.g., the [M+Na]⁺ ion) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting product ions provide information about the sequence and linkage of the monosaccharide units.

Characteristic Fragmentation Pathways:

For acetylated oligosaccharides, a prominent fragmentation pathway is the neutral loss of acetic acid (CH₃COOH), which has a mass of 60 Da.[9][10] This can occur multiple times, leading to a series of product ions with decreasing mass.

Another critical set of fragmentations involves the cleavage of the glycosidic bonds between the sugar residues. This results in the formation of B and Y ions (following the Domon and Costello nomenclature). Cross-ring cleavages, which provide information about the linkage positions, are also possible, particularly with metal-adducted precursors.[3]

Predicted Key Fragment Ions for [M+Na]⁺ of D-Cellotriose Undecaacetate:

The fragmentation of the [M+Na]⁺ ion of D-cellotriose undecaacetate is expected to produce a series of characteristic product ions. The primary cleavages will occur at the glycosidic bonds.

-

Y-type ions: Result from cleavage of the glycosidic bond with the charge retained on the reducing end fragment.

-

B-type ions: Result from cleavage of the glycosidic bond with the charge retained on the non-reducing end fragment.

The structure of D-cellotriose undecaacetate can be represented as: (Ac)₄-Glc-(β1→4)-(Ac)₃-Glc-(β1→4)-(Ac)₄-Glc

Where (Ac) represents an acetyl group and Glc represents a glucose residue.

Table of Predicted Fragment Ions (from [M+Na]⁺ at m/z 989.28):

| Fragment Ion | Description | Calculated m/z |

| Y₂ | Disaccharide fragment | 641.19 |

| Y₁ | Monosaccharide fragment | 353.10 |

| B₁ | Monosaccharide fragment | 353.10 |

| B₂ | Disaccharide fragment | 641.19 |

| [M+Na - 60]⁺ | Loss of one acetic acid | 929.28 |

| [M+Na - 120]⁺ | Loss of two acetic acids | 869.28 |

Note: The calculated m/z values are for the sodiated fragments.

Visualizing the Process: Workflows and Pathways

Experimental Workflow

The overall experimental workflow for the mass spectrometric analysis of D-cellotriose undecaacetate can be visualized as follows:

Caption: Experimental workflow for the analysis of D-Cellotriose Undecaacetate.

Fragmentation Pathway

A simplified representation of the key fragmentation pathways for the [M+Na]⁺ ion of D-cellotriose undecaacetate is shown below:

Caption: Simplified fragmentation of D-Cellotriose Undecaacetate [M+Na]⁺ ion.

Conclusion and Future Perspectives

This technical guide has outlined a comprehensive and robust framework for the mass spectrometric analysis of D-cellotriose undecaacetate. By understanding the rationale behind each experimental step, from sample preparation to data interpretation, researchers can confidently apply these principles to the analysis of more complex acetylated carbohydrates. The combination of soft ionization techniques like ESI and MALDI with tandem mass spectrometry provides a powerful toolkit for elucidating the intricate structures of these important biomolecules. Future advancements in mass spectrometry, such as ion mobility-mass spectrometry (IM-MS), will undoubtedly provide even greater resolving power for distinguishing between isomeric carbohydrate structures, further enhancing our ability to decode the "sugar code" of biology.

References

-

Guan, S., et al. (2015). Mass Spectrometric Determination of Site-Specific O-Acetylation in Rhamnogalacturonan-I Oligomers. PubMed. Available at: [Link]

-

Hofmann, J., et al. (2021). Mass Spectrometry-Based Techniques to Elucidate the Sugar Code. Chemical Reviews. Available at: [Link]

-

Domingues, M. R., et al. (2011). Electrospray tandem mass spectrometry of underivatised acetylated xylo-oligosaccharides. PubMed. Available at: [Link]

-

Hofmann, J., et al. (2021). Mass Spectrometry-Based Techniques to Elucidate the Sugar Code. American Chemical Society. Available at: [Link]

-

Thaysen-Andersen, M., & Packer, N. H. (2012). Fragmentation pattern of regioselectively O-methylated maltooligosaccharides in electrospray ionisation-mass spectrometry/collision induced dissociation. ResearchGate. Available at: [Link]

-

Chen, J., et al. (2022). MALDI‐TOF MS spectra of cello‐oligosaccharides. ResearchGate. Available at: [Link]

-

PubChem. (n.d.). D-Cellotriose Undecaacetate. PubChem. Available at: [Link]

-

University of Bristol. (n.d.). Ion fragmentation of small molecules in mass spectrometry. University of Bristol. Available at: [Link]

-

Sassaki, G. L., et al. (2012). Application of acetate derivatives for gas chromatography-mass spectrometry: Novel approaches on carbohydrates, lipids and amino acids analysis. ResearchGate. Available at: [Link]

-

Charlwood, J., et al. (2000). MALDI-TOF and ESI-MS analysis of oligosaccharides labeled with a new multifunctional tag. PubMed. Available at: [Link]

-

Shajahan, A., et al. (2018). Cross-Ring Fragmentation Patterns in the Tandem Mass Spectra of Underivatized Sialylated Oligosaccharides and Their Special Suitability for Spectrum Library Searching. PubMed. Available at: [Link]

-

Domingues, M. R., et al. (2011). Electrospray tandem mass spectrometry of underivatised acetylated xylo-oligosaccharides. ResearchGate. Available at: [Link]

-

Biotech Pack. (n.d.). How to enrich acetylated peptides before mass spectrometry analysis? Biotech Pack. Available at: [Link]

-

Mandal, P., et al. (2005). Positive ion mode ESMS spectra of acetylated oligosaccharides generated... ResearchGate. Available at: [Link]

-

Dell, A., & Ballou, C. E. (1983). Characterization of acetylated and acetolyzed glycoprotein high-mannose core oligosaccharides by fast-atom-bombardment mass spectrometry. PubMed. Available at: [Link]

-

An, H. J., & Lebrilla, C. B. (2011). Sequence Analysis of Native Oligosaccharides Using Negative ESI Tandem MS. PubMed. Available at: [Link]

-

Restek. (2022). Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods. Restek. Available at: [Link]

-

Papac, D. I., et al. (1996). Analysis of Acidic Oligosaccharides and Glycopeptides by Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry. ACS Publications. Available at: [Link]

-

Sun, S., et al. (2012). A Multidimensional Mass Spectrometry-Based Workflow for De Novo Structural Elucidation of Oligosaccharides from Polysaccharides. PubMed. Available at: [Link]

-

Lebrilla, C. B., et al. (1999). Fragmentation Reactions in the Mass Spectrometry Analysis of Neutral Oligosaccharides. Lebrilla. Available at: [Link]

-

Chen, C. H., et al. (2019). MALDI-TOF MS Analysis of Native and Permethylated or Benzimidazole-Derivatized Polysaccharides. MDPI. Available at: [Link]

-

Mason, P. (n.d.). Mono-, di- & oligosaccharides in plants. MASONACO. Available at: [Link]

-

Scheffler, M., et al. (2023). Mass Spectrometric Metabolic Fingerprinting of 2-Deoxy-D-Glucose (2-DG)-Induced Inhibition of Glycolysis and Comparative Analysis of Methionine Restriction versus Glucose Restriction under Perfusion Culture in the Murine L929 Model System. MDPI. Available at: [Link]

-

Weimer, P. J., et al. (2000). MALDI-TOF MS analysis of peracetylated oligosaccharides generated by mild acetolysis... ResearchGate. Available at: [Link]

-

DeLeoz, M. L., et al. (2013). Dissection of Fragmentation Pathways in Protonated N-acetylhexosamines. PubMed. Available at: [Link]

Sources

- 1. Characterization of acetylated and acetolyzed glycoprotein high-mannose core oligosaccharides by fast-atom-bombardment mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]